(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenyl ethane, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 6 positions, respectively.
Chiral Amine Formation: The brominated and chlorinated phenyl ethane is then subjected to a chiral amine formation reaction, often using chiral catalysts or reagents to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dehalogenated phenyl ethane derivatives.
Substitution: Phenyl ethane derivatives with substituted functional groups.
Scientific Research Applications
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride
- 1-(2-Bromo-6-chlorophenyl)ethan-1-amine
- 1-(2-Bromo-6-chlorophenyl)ethanol
Uniqueness
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and chlorine substituents. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H10BrCl2N |
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Molecular Weight |
270.98 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
GYYBCVILLVRTHG-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Br)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)Cl)N.Cl |
Origin of Product |
United States |
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